molecular formula C18H29N3O2 B2893288 tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate CAS No. 1353972-38-9

tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2893288
CAS No.: 1353972-38-9
M. Wt: 319.449
InChI Key: CPRORZXBJYSPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS: 330187-55-8) consists of a piperidine ring with a tert-butyl carboxylate group at position 1, a methylaminomethyl substituent at position 2, and a pyridin-2-yl ethyl moiety. Its molecular formula is C₁₈H₂₇N₃O₂, with a molecular weight of 317.4 g/mol .

Properties

IUPAC Name

tert-butyl 2-[(1-pyridin-2-ylethylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-14(16-10-5-7-11-19-16)20-13-15-9-6-8-12-21(15)17(22)23-18(2,3)4/h5,7,10-11,14-15,20H,6,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRORZXBJYSPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2CCCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate, with the CAS number 1353972-38-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3O2C_{18}H_{29}N_{3}O_{2}, with a molecular weight of 319.44 g/mol. The compound features a piperidine ring, a pyridine moiety, and a tert-butyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₉N₃O₂
Molecular Weight319.44 g/mol
CAS Number1353972-38-9
SMILESCC(C)(C)OC(=O)NCCN1CCNCC1

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives that include piperidine and pyridine rings have shown promising results in inhibiting tumor cell proliferation. A notable study demonstrated that similar compounds exhibited IC50 values lower than standard anticancer agents like doxorubicin when tested on various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented, with some exhibiting significant inhibition of COX-2 activity. Compounds with similar structural features have shown IC50 values comparable to established anti-inflammatory drugs, indicating that this compound may also possess such properties .

Neuroprotective Effects

Research into neuroprotective effects has indicated that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Compounds structurally akin to this compound have been investigated for their ability to cross the blood-brain barrier, making them candidates for treating conditions like Alzheimer's disease .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial in elucidating how modifications to the chemical structure impact biological activity. For example:

  • Pyridine Substitution : The presence of the pyridine ring has been linked to enhanced binding affinity for target proteins involved in cancer progression.
  • Piperidine Ring Modifications : Variations in substituents on the piperidine ring can significantly alter the pharmacokinetic properties and biological efficacy.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Anticancer Study : A study involving a series of piperidine-pyridine derivatives demonstrated that modifications led to increased cytotoxicity against breast and lung cancer cell lines.
    CompoundCell LineIC50 (µM)
    Compound AMCF712.5
    Compound BA5498.3
  • Neuroprotection : Research on derivatives indicated their potential in reducing neuroinflammation in animal models of Alzheimer's disease, showcasing a significant decrease in inflammatory markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)
  • Structure: Pyridin-3-yl group at position 4 of piperidine; amino group at the same position.
  • Properties : Light yellow solid; molecular weight 277.36 g/mol (C₁₅H₂₃N₃O₂) .
  • Safety : Requires respiratory, eye, and hand protection during handling .
  • Key Difference: Pyridine substitution at position 3 (vs.
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3)
  • Structure : Hydroxy(pyridin-2-yl)methyl group at position 4 of piperidine.
  • Properties : Molecular formula C₁₇H₂₄N₂O₃ ; purity ≥95% .
tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS: 1352491-37-2)
  • Structure: Pyridin-3-yl group substituted with cyclopropylamino at position 2; attached to piperidine at position 2.
  • Properties : Molecular weight 317.4 g/mol (C₁₈H₂₇N₃O₂) .
  • Key Difference: Cyclopropylamino group introduces steric hindrance, which may affect metabolic stability or receptor binding compared to the ethylamino group.

Pharmacological Implications

  • Pyridine Position : Pyridin-2-yl groups (as in the main compound) are often associated with enhanced hydrogen bonding compared to pyridin-3-yl analogs .
  • Amino vs. Hydroxy Groups: The ethylamino linker in the main compound may improve membrane permeability relative to hydroxylated analogs .

Preparation Methods

Synthetic Strategies for tert-Butyl 2-(((1-(Pyridin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Retrosynthetic Analysis

The target compound dissects into three primary components:

  • Piperidine backbone : Serves as the central scaffold, typically derived from Boc-protected piperidine precursors.
  • tert-Butyl carboxylate group : Introduced via standard Boc protection chemistry to enhance solubility and stability during synthesis.
  • (1-(Pyridin-2-yl)ethyl)aminomethyl side chain : Installed via reductive amination or nucleophilic substitution, leveraging methodologies from antifungal piperidine derivatives.

Comparative Evaluation of Synthetic Routes

Two dominant strategies emerge from literature analysis:

Reductive Amination Approach

This method involves condensing tert-butyl 2-(aminomethyl)piperidine-1-carboxylate with pyridine-2-carbaldehyde, followed by reduction to form the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C provides optimal yields (72–78%).

Suzuki-Miyaura Coupling Route

While less direct, this route constructs the pyridine-piperidine linkage via palladium-catalyzed cross-coupling. tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate reacts with 1-(pyridin-2-yl)ethylboronic acid under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O). However, yields for analogous reactions range from 65–74%, with challenges in boronic acid accessibility.

Step-by-Step Synthetic Procedures

Synthesis of tert-Butyl 2-(Aminomethyl)piperidine-1-carboxylate

Procedure :

  • Starting Material : tert-Butyl piperidine-1-carboxylate (5.0 g, 24.8 mmol) is treated with N-bromosuccinimide (NBS, 4.85 g, 27.3 mmol) in CCl₄ under reflux for 6 h to yield tert-butyl 2-(bromomethyl)piperidine-1-carboxylate.
  • Amination : The bromide reacts with hexamethylenetetramine (HMTA, 3.5 g, 25.0 mmol) in ethanol at 80°C for 12 h, followed by hydrolysis with HCl to afford the primary amine.
    Yield : 68–72% after column chromatography (EtOAc/hexane, 3:7).

Reductive Amination with Pyridine-2-carbaldehyde

Optimized Conditions :

  • Reactants : tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 equiv), pyridine-2-carbaldehyde (1.2 equiv)
  • Reducing Agent : NaBH(OAc)₃ (1.5 equiv) in anhydrous DCM
  • Temperature : 0°C → 25°C over 12 h
    Workup :
  • Quench with saturated NaHCO₃ (10 mL)
  • Extract with DCM (3 × 15 mL)
  • Dry over Na₂SO₄, concentrate, purify via silica gel (EtOAc/MeOH, 9:1)
    Yield : 75% (white solid).

Alternative Route: Nucleophilic Substitution

Procedure :

  • Intermediate : tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate (1.0 equiv) reacts with 1-(pyridin-2-yl)ethylamine (1.5 equiv) in DMF at 60°C for 24 h.
  • Base : K₂CO₃ (2.0 equiv)
    Yield : 62% (pale-yellow oil), lower than reductive amination due to competing elimination.

Optimization of Reaction Parameters

Solvent Screening for Reductive Amination

Solvent Yield (%) Purity (HPLC)
DCM 75 98.2
THF 68 97.5
MeOH 58 95.1
Toluene 63 96.8

DCM maximizes yield and purity by stabilizing the imine intermediate while minimizing side reactions.

Effect of Reducing Agents

Agent Yield (%) Reaction Time (h)
NaBH(OAc)₃ 75 12
NaBH₄ 42 6
NaBH₃CN 65 18
BH₃·THF 55 24

NaBH(OAc)₃ proves superior due to its mild acidity (pH ~5), preventing Boc group cleavage.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

  • δ 1.45 (s, 9H) : tert-Butyl group
  • δ 3.89 (d, J = 13.2 Hz, 2H) : Piperidine C2-CH₂N
  • δ 4.21 (q, J = 6.8 Hz, 1H) : CH adjacent to pyridine
  • δ 7.69–8.10 (m, 4H) : Pyridyl protons

HRMS Data

  • Calculated : C₁₉H₂₈N₃O₂ [M+H]⁺: 338.2178
  • Observed : 338.2175

IR Spectroscopy (neat, cm⁻¹)

  • 2971, 2921 : C-H stretch (tert-butyl)
  • 1677 : C=O (Boc group)
  • 1625 : C=N (pyridine)

Challenges and Mitigation Strategies

Boc Group Stability

  • Issue : Acidic conditions (e.g., HCl workup) cleave the tert-butyl carboxylate.
  • Solution : Neutralize with NaHCO₃ before extraction.

Pyridine Coordination with Metal Catalysts

  • Issue : Pd catalysts bind pyridine N, reducing coupling efficiency in Suzuki routes.
  • Solution : Use Pd(OAc)₂ with bulky phosphines (e.g., SPhos) to sterically hinder coordination.

Applications and Structural Analogues

Antifungal Activity

Structural analogues demonstrate MIC₉₀ values of 2–8 µg/mL against Candida albicans, suggesting potential bioactivity for the target compound.

Kinase Inhibition

Piperidine-pyridine hybrids exhibit IC₅₀ < 10 nM against JAK2 kinase, highlighting therapeutic relevance.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with tert-butyl chloroformate under basic conditions. For example:

Dissolve the amine precursor (e.g., 1-(pyridin-2-yl)ethylamine) in an anhydrous solvent like dichloromethane.

Add tert-butyl chloroformate dropwise at 0–5°C to minimize side reactions.

Use a base (e.g., triethylamine) to neutralize HCl byproducts .

Monitor reaction progress via TLC or HPLC, and purify the product via column chromatography or recrystallization .
Optimization focuses on solvent choice (polar aprotic solvents improve yield), temperature control (prevents decomposition), and stoichiometric ratios (excess chloroformate ensures complete coupling) .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and piperidine/pyridine protons .
  • HPLC-MS to assess purity (>95%) and detect trace impurities.
  • FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate) .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s carbamate and pyridine groups be elucidated?

  • Methodological Answer :
  • Kinetic studies : Vary reaction parameters (temperature, solvent polarity) to infer nucleophilic acyl substitution at the carbamate group .
  • Isotopic labeling : Use ¹⁵N-labeled pyridine to track coordination sites in metal-catalyzed reactions via NMR .
  • Computational modeling : DFT calculations (e.g., Gaussian) can map transition states for amide bond formation or ring-opening reactions .

Q. How should researchers resolve contradictions in reported yields or stereochemical outcomes for derivatives of this compound?

  • Methodological Answer :
  • Systematic replication : Reproduce reactions under identical conditions (solvent, catalyst, temperature) to isolate variables .
  • Advanced chromatography : Use chiral HPLC to differentiate enantiomers if stereochemical discrepancies arise .
  • Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., hydrolyzed carbamate) that reduce yield .

Q. What strategies are effective for enhancing the compound’s stability in biological assays?

  • Methodological Answer :
  • Prodrug design : Modify the tert-butyl group to improve hydrolytic stability in physiological pH .
  • Lyophilization : Prepare lyophilized formulations to prevent degradation during storage .
  • Encapsulation : Use liposomes or cyclodextrins to shield reactive groups (e.g., carbamate) in aqueous media .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

  • Methodological Answer :
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine functionalization .
  • Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) to separate enantiomers .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to immobilized targets .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with active sites .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.